Octaverine

Catalog No.
S1928636
CAS No.
549-68-8
M.F
C23H27NO5
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaverine

CAS Number

549-68-8

Product Name

Octaverine

IUPAC Name

6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3

InChI Key

NGIFHAUKQGDVSR-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC

Octaverine is a chemical compound with the molecular formula C23H27NO5 and a molecular weight of approximately 397.464 g/mol. It is classified as an isoquinoline derivative and is structurally characterized by the presence of methoxy and ethoxy groups, which contribute to its unique chemical properties. Octaverine is known for its potential therapeutic applications, particularly in the field of antiviral research, including its activity against human immunodeficiency virus (HIV) .

Typical of isoquinoline derivatives. Key reactions include:

  • Alkylation: Octaverine can undergo alkylation reactions, where alkyl groups are introduced to the molecule, potentially altering its biological activity.
  • Oxidation: The presence of methoxy and ethoxy groups allows for oxidation reactions, which can lead to the formation of more reactive intermediates.
  • Hydrolysis: Under acidic or basic conditions, Octaverine can hydrolyze, affecting its stability and bioavailability .

Octaverine exhibits notable biological activity, particularly as an antiviral agent. Research indicates that it has inhibitory effects on HIV, making it a compound of interest in antiviral drug development. Its mechanism of action may involve interference with viral replication processes or modulation of host cellular responses . Additionally, studies suggest that Octaverine may possess other pharmacological properties, including anti-inflammatory and analgesic effects.

The synthesis of Octaverine typically involves multi-step organic reactions. Common methods include:

  • One-Pot Synthesis: This method allows for the simultaneous formation of multiple bonds and functional groups in a single reaction vessel, enhancing efficiency and yield .
  • Traditional Organic Synthesis: This involves sequential reactions where starting materials undergo transformations through established organic chemistry techniques, such as condensation and cyclization.

These methods highlight the versatility in synthesizing Octaverine while maintaining its structural integrity .

Octaverine has several applications across different fields:

  • Pharmaceuticals: Its primary application lies in antiviral drug development, particularly targeting HIV.
  • Research: It serves as a valuable tool for studying isoquinoline derivatives and their biological effects.
  • Potential Therapeutics: Beyond antiviral uses, there is ongoing research into its potential applications in treating other diseases due to its varied biological activity .

Interaction studies of Octaverine focus on its binding affinity and efficacy against various biological targets. These studies reveal that Octaverine may interact with specific receptors or enzymes involved in viral replication pathways. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .

Several compounds share structural similarities with Octaverine, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
PapaverineC20H21NO4Known for analgesic properties; less complex structure.
BerberineC20H18NO4Exhibits antimicrobial activity; contains quaternary ammonium.
NoscapineC22H23NO7Used as an antitussive; has a more complex sugar moiety.

Octaverine's unique combination of methoxy and ethoxy groups distinguishes it from these compounds, potentially enhancing its solubility and biological activity .

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Exact Mass

397.18892296 g/mol

Monoisotopic Mass

397.18892296 g/mol

Heavy Atom Count

29

UNII

ZZE2Y51ZIZ

Other CAS

549-68-8

Wikipedia

Octaverine

Dates

Last modified: 08-16-2023

Explore Compound Types